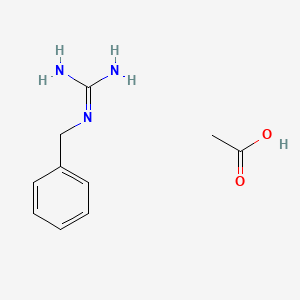

N-Benzylguanidinium acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;2-benzylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRLMHJRNFXPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-57-6 | |

| Record name | N-Benzylguanidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzylguanidinium Acetate from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-Benzylguanidinium acetate, a monosubstituted guanidinium salt, starting from benzylamine. The document details the core chemical transformations, presents experimental protocols, and summarizes quantitative data for key synthetic routes.

Introduction

Guanidinium salts are a prominent structural motif in a wide array of biologically active molecules and are of significant interest in medicinal chemistry and drug development. The guanidinium group, characterized by its planarity, resonance stabilization, and ability to form multiple hydrogen bonds, often serves as a bioisostere for a protonated primary amine, enhancing binding affinity to biological targets. This compound is a model compound for the synthesis of more complex monosubstituted guanidines. This guide focuses on the practical synthesis of this compound from readily available starting materials.

The overall synthesis can be conceptually divided into two primary stages: the guanylation of benzylamine to form N-benzylguanidine, followed by the formation of the acetate salt. Several methods exist for the crucial guanylation step, with the reaction of benzylamine with a cyanamide-based reagent being a common and effective approach.

Synthetic Pathways and Mechanisms

The primary method for the synthesis of N-benzylguanidine involves the addition of benzylamine to a cyanamide or a cyanamide-derived species. The general reaction is depicted below:

Figure 1. Overall synthetic scheme for this compound.

A prevalent and efficient method for the guanylation of amines involves the activation of a protected cyanamide, such as an N-acylcyanamide, with an electrophilic reagent like chlorotrimethylsilane (TMSCl).[1][2] This in-situ activation generates a highly reactive N-silylcarbodiimide intermediate, which readily undergoes nucleophilic attack by benzylamine to yield the protected guanidine. Subsequent deprotection, if necessary, and salt formation provides the desired product.

The proposed signaling pathway for this chemical transformation is as follows:

Figure 2. Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of N-benzylguanidine and its subsequent conversion to the acetate salt.

Synthesis of N-Benzylguanidine via Activated N-Benzyloxycarbonylcyanamide[1][2]

This protocol is adapted from a general procedure for the synthesis of mono-protected guanidines.

Materials:

-

Benzyloxycarbonylcyanamide potassium salt

-

Acetonitrile (anhydrous)

-

Chlorotrimethylsilane (TMSCl)

-

Benzylamine

-

Dichloromethane

-

1M Sodium Carbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

A flask is charged with benzyloxycarbonylcyanamide potassium salt (1.0 eq).

-

Anhydrous acetonitrile is added to create a 0.2 M slurry.

-

The mixture is stirred vigorously.

-

Chlorotrimethylsilane (1.1 eq) is added dropwise via syringe.

-

The mixture is stirred at room temperature for 30 minutes, during which the solution becomes milky.

-

Benzylamine (1.1 eq) is added in a single portion. The solution will become more opaque.

-

The reaction is stirred for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is concentrated under reduced pressure.

-

The resulting solid is slurried in dichloromethane and transferred to a separatory funnel.

-

The organic phase is washed with 1M Sodium Carbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-benzyloxycarbonyl-N'-benzylguanidine.

-

The benzyloxycarbonyl (Cbz) protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield N-benzylguanidine.

Synthesis of N-Benzylguanidinium Nitrate[3]

This method provides the nitrate salt directly, which can be converted to the acetate salt through salt metathesis or by first generating the free base.

Materials:

-

Benzylamine Nitrate

-

Calcium Cyanamide

-

Water

Procedure:

-

An aqueous solution of benzylamine nitrate is reacted with calcium cyanamide.

-

The reaction mixture is heated.

-

After cooling, the resulting guanidine nitrate salt crystallizes and can be isolated by filtration.

Formation of this compound

Materials:

-

N-Benzylguanidine (free base)

-

Ethanol or Methanol

-

Acetic Acid

Procedure:

-

Dissolve N-benzylguanidine in a minimal amount of a suitable solvent like ethanol or methanol.

-

Add one equivalent of acetic acid to the solution.

-

The this compound salt will precipitate upon addition or after concentration of the solvent.

-

The salt can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

Data Presentation

The following tables summarize quantitative data from relevant literature for the synthesis of benzylguanidine derivatives.

Table 1: Guanylation of Benzylamine using Activated Acylcyanamide [1]

| Activating Agent | Solvent | Amine | Reaction Time | Yield (%) |

| Chlorotrimethylsilane | Acetonitrile | Benzylamine | 15 min | High (not specified) |

Table 2: Synthesis of Substituted Guanidine Nitrates [3]

| Amine Nitrate | Guanylating Agent | Yield of Nitrate Salt (%) | Melting Point of Nitrate Salt (°C) |

| Benzylamine Nitrate | Calcium Cyanamide | 35-41 | 164-165 |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 3. Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound from benzylamine is a well-documented process with several viable routes. The most efficient and high-yielding methods often employ the in-situ activation of N-acylcyanamides to generate a reactive intermediate for the guanylation of benzylamine. The subsequent formation of the acetate salt is a straightforward acid-base reaction. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to synthesize this and related monosubstituted guanidinium compounds. Careful selection of the guanylating agent and reaction conditions is crucial for optimizing yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylguanidinium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylguanidinium acetate is an organic salt of interest in medicinal chemistry and materials science. The presence of the guanidinium group, a common pharmacophore, suggests potential biological activity, while its salt form influences its physicochemical properties such as solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, spectral characteristics, and key physical parameters. Detailed experimental protocols for its characterization are provided, and its potential biological relevance is discussed based on the known activities of related guanidinium compounds.

Chemical Identity and Structure

This compound is comprised of the N-Benzylguanidinium cation and the acetate anion. The guanidinium group is characterized by a central carbon atom bonded to three nitrogen atoms, with the positive charge delocalized across the entire planar cation through resonance. The benzyl group is a phenyl ring attached to a methylene group.

Table 1: General Chemical Information

| Identifier | Value |

| IUPAC Name | Benzylguanidinium acetate |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)CNC(=N)N |

| InChI Key | InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |

Synthesis of this compound

A common method for the synthesis of monosubstituted guanidinium salts involves the guanylation of a primary amine using a guanylating agent such as S-methylisothiourea sulfate, followed by salt metathesis or neutralization with the desired acid.

A plausible synthesis route for this compound is a two-step process. First, benzylamine is reacted with a guanylating agent like 1H-pyrazole-1-carboxamidine hydrochloride to form N-benzylguanidinium chloride. This is followed by a salt exchange reaction or neutralization with acetic acid to yield the final product.

Physicochemical Properties

The physicochemical properties of this compound are influenced by both the N-benzylguanidinium cation and the acetate anion. The following table summarizes the expected properties based on data from related compounds.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point | 135 - 145 °C | Guanidinium salts typically have melting points in this range. The exact value is dependent on crystal packing. For comparison, methylguanidine hydrochloride has a melting point of 121-124°C.[1] |

| Solubility | Highly soluble in water and polar protic solvents (e.g., ethanol, methanol). Sparingly soluble in nonpolar solvents. | The ionic nature of the salt and the hydrogen bonding capacity of the guanidinium group contribute to its high polarity and solubility in polar solvents. Guanidine is highly soluble in water.[2] |

| pKa of Conjugate Acid | ~13.5 | The pKa of the guanidinium ion is approximately 13.6, indicating that N-Benzylguanidinium is a strong base and will be protonated at physiological pH.[3][4] |

Spectroscopic Data

The structural characterization of this compound can be achieved through various spectroscopic techniques. The expected spectral data are inferred from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet at δ 7.2-7.5 ppm.- Methylene protons (-CH₂-): Singlet at approximately δ 4.4 ppm.- NH protons (guanidinium): Broad singlet between δ 7.0-8.5 ppm.- Acetate methyl protons: Singlet around δ 1.9 ppm. |

| ¹³C NMR | - Guanidinium carbon (C(NH₂)₂): Signal in the range of δ 156-160 ppm.- Aromatic carbons: Signals between δ 127-140 ppm.- Methylene carbon (-CH₂-): Signal around δ 45-50 ppm.- Acetate carbonyl carbon: Signal around δ 175-180 ppm.- Acetate methyl carbon: Signal around δ 21 ppm. |

| FT-IR | - N-H stretching vibrations: Broad band in the region of 3100-3400 cm⁻¹.- C=N stretching vibration (guanidinium): Strong absorption band around 1650-1680 cm⁻¹.- Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.- Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.- C=O stretching (acetate): Strong absorption around 1560-1610 cm⁻¹ (asymmetric) and 1410-1440 cm⁻¹ (symmetric). |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Synthesis of this compound

-

Guanylation of Benzylamine: To a solution of benzylamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents). Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and precipitate the crude N-benzylguanidinium chloride by adding diethyl ether. Filter the solid and wash with diethyl ether.

-

Formation of the Acetate Salt: Dissolve the crude N-benzylguanidinium chloride in a minimal amount of ethanol. To this solution, add a solution of sodium acetate (1.1 equivalents) in ethanol. A precipitate of sodium chloride will form. Stir the mixture at room temperature for 1-2 hours. Filter off the sodium chloride and concentrate the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.

Melting Point Determination

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Solubility Determination

-

To a series of test tubes, add approximately 10 mg of this compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) in 0.2 mL increments, vortexing for 30 seconds after each addition.

-

Visually inspect the mixture for the dissolution of the solid.

-

Classify the solubility as:

-

Highly soluble: Dissolves completely in < 1 mL.

-

Soluble: Dissolves completely in 1-2 mL.

-

Sparingly soluble: Partial dissolution in 2 mL.

-

Insoluble: No visible dissolution in 2 mL.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented, the guanidinium group is a well-known pharmacophore present in numerous biologically active compounds. Guanidine derivatives have been reported to exhibit a wide range of pharmacological activities.[5][6][7] These include acting as:

-

Enzyme Inhibitors: Targeting enzymes such as nitric oxide synthase and Na+/H+ exchangers.[5]

-

Receptor Antagonists: For receptors like histamine and neuropeptide Y receptors.[8]

-

Antimicrobial Agents: Showing activity against various strains of bacteria and fungi.[8]

-

Antidiabetic Agents: With metformin being a prominent example.[8]

The biological effects of guanidinium compounds are often attributed to their ability to form multiple hydrogen bonds and engage in electrostatic interactions with biological targets.

Conclusion

This compound is a compound with physicochemical properties that make it amenable to study in biological systems. Its high polarity and solubility in aqueous media, coupled with the known biological activities of the guanidinium moiety, position it as a molecule of interest for further investigation in drug discovery and development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to characterize this and related compounds.

References

- 1. Methylguanidine hydrochloride | 22661-87-6 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

N-Benzylguanidinium Acetate (CAS 2211-57-6): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of N-Benzylguanidinium acetate (CAS 2211-57-6), a substituted guanidinium salt with potential applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential utility of this compound.

Core Properties and Data

This compound is the salt formed between the organic base N-benzylguanidine and acetic acid. While extensive experimental data for this specific compound is limited in publicly available literature, predicted properties and data from vendor specifications provide a foundational understanding of its physicochemical characteristics.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound and its corresponding free base, N-benzylguanidine. It is important to note that much of the data for the acetate salt is predicted and should be confirmed experimentally.

| Property | This compound (CAS 2211-57-6) | N-Benzylguanidine (Free Base) | Data Source |

| Molecular Formula | C₈H₁₁N₃·C₂H₄O₂ | C₈H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | 149.19 g/mol | [1] |

| Melting Point | 183-186 °C (Predicted) | Not available | [2] |

| Boiling Point | 268.1 ± 33.0 °C (Predicted) | Not available | [2] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | Not available | [2] |

| pKa | 13.78 ± 0.70 (Predicted) | Not available | [2] |

| Topological Polar Surface Area (TPSA) | - | 61.9 Ų | [3] |

| LogP | - | 0.66967 | [3] |

Spectral Data

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route involves the guanylation of benzylamine. The following proposed protocol is based on general methods for the synthesis of N-substituted guanidines.

Guanylation of Benzylamine with Cyanamide

This method involves the reaction of benzylamine with cyanamide under acidic conditions to form the guanidinium salt. The acetate salt can then be obtained by an acid-base reaction.

Materials:

-

Benzylamine

-

Cyanamide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Acetic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of Benzylguanidinium Chloride: In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. To this solution, add a solution of cyanamide (1.1 equivalents) in water.

-

Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture while stirring and cooling in an ice bath.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation of N-Benzylguanidine (Free Base): Dissolve the crude benzylguanidinium chloride in water and basify with a concentrated solution of sodium hydroxide to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzylguanidine.

-

Formation of this compound: Dissolve the isolated N-benzylguanidine in ethanol.

-

To this solution, add an equimolar amount of acetic acid.

-

The this compound salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications

While there is no direct research on the biological activity of this compound, the N-benzylguanidine moiety is a recognized pharmacophore. It has been used as a building block in the synthesis of novel substituted 2-(2-aminopyrimidin-4-yl) pyridine-4-carboxylates, which have shown potent inhibitory activity against JumonjiC domain-containing histone demethylases in human esophageal squamous cell carcinoma cells.[2]

The guanidinium group is a key feature in many biologically active molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. This allows it to interact with negatively charged pockets in enzymes and receptors.

Hypothetical Mechanism of Action as an Enzyme Inhibitor

Based on the known roles of similar guanidinium-containing molecules, a hypothetical mechanism of action for a drug candidate derived from N-benzylguanidine could involve competitive inhibition at an enzyme's active site. The positively charged guanidinium group could interact with anionic residues (e.g., aspartate or glutamate) in the active site, while the benzyl group could engage in hydrophobic or π-stacking interactions.

Caption: General mechanism of competitive enzyme inhibition.

Safety and Handling

According to available safety data, N'-Benzylguanidine acetate is classified as an irritant and is harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with limited characterization in the public domain. The predicted properties and its use as a synthetic precursor suggest its potential for further investigation in medicinal chemistry and drug discovery. The proposed synthesis protocol provides a starting point for researchers to produce and study this compound. Further experimental validation of its physicochemical properties and biological activities is warranted to fully understand its potential.

References

Navigating the Solubility Landscape of N-Benzylguanidinium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylguanidinium acetate in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide furnishes a detailed framework for its analysis. This includes a review of the solubility of analogous guanidinium salts, a robust experimental protocol for determining its solubility profile, and a plausible synthetic route for its preparation.

Understanding the Solubility of Guanidinium Salts

Guanidinium salts, characterized by the resonant guanidinium cation, generally exhibit high solubility in polar solvents due to their ionic nature and hydrogen bonding capabilities.[1][2] The solubility in organic solvents is influenced by several factors, including the nature of the counter-ion and any organic substituents on the guanidinium group. For this compound, the presence of the benzyl group introduces a degree of hydrophobicity, suggesting a more nuanced solubility profile compared to unsubstituted guanidinium salts.

Quantitative Solubility Data of a Related Compound

To provide a quantitative perspective, the following table summarizes the mole fraction solubility of guanidine hydrochloride in a range of organic solvents at 298.15 K (25 °C).[3] This data can be used as a baseline for estimating the potential solubility of this compound in similar solvent systems.

| Solvent | Mole Fraction Solubility of Guanidine Hydrochloride at 298.15 K |

| N,N-Dimethylformamide (DMF) | 0.4017 |

| N,N-Dimethylacetamide (DMAC) | 0.3400 |

| 2-Methoxyethanol | 0.3330 |

| 2-Ethoxyethanol | 0.2963 |

| 2-Propoxyethanol | 0.2158 |

| Methanol | 0.2017 |

| N-Methylpyrrolidone (NMP) | 0.1704 |

| 2-Butoxyethanol | 0.1531 |

| Ethanol | 0.1174 |

| Isopropanol | 0.08857 |

| n-Propanol | 0.06604 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from established methods for solubility measurement of organic salts.[4][5]

Materials and Equipment

-

This compound (synthesized or procured)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Synthesis of this compound

A plausible and common method for the synthesis of substituted guanidinium salts involves the guanylation of a primary amine. The following workflow outlines a potential synthetic route for this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol for Synthesis

This protocol describes a potential method for the synthesis of this compound based on established guanylation procedures.

Step 1: Synthesis of N-Benzylguanidinium Chloride

-

To a solution of benzylamine (1.0 equivalent) in a suitable solvent such as DMF, add a base like triethylamine (1.1 equivalents).

-

To this mixture, add a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield N-Benzylguanidinium chloride.

Step 2: Ion Exchange to this compound

-

Dissolve the purified N-Benzylguanidinium chloride in a suitable solvent (e.g., water or methanol).

-

Pass the solution through an ion-exchange column packed with a resin in the acetate form.

-

Collect the eluent containing the this compound.

-

Remove the solvent under reduced pressure to obtain the final product.

Logical Workflow for Solubility Screening

The following diagram illustrates a logical workflow for screening the solubility of this compound in a variety of organic solvents.

Caption: A logical workflow for the systematic screening of solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Spectral Data of N-Benzylguanidinium Acetate

This technical guide provides a comprehensive overview of the expected spectral characteristics of N-Benzylguanidinium acetate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific salt in publicly accessible literature, this guide compiles predicted data based on the analysis of its constituent ions, the N-Benzylguanidinium cation and the acetate anion, as well as data from closely related compounds. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectral data are also presented.

Chemical Structure and Properties

This compound is an organic salt formed by the protonation of N-benzylguanidine with acetic acid. The guanidinium group is highly basic and exists in its protonated, resonance-stabilized form.

-

Chemical Formula: C₁₀H₁₅N₃O₂

-

Molecular Weight: 209.25 g/mol

-

CAS Number: 2211-57-6

Synthesis of this compound

A straightforward method for the preparation of this compound is through the acid-base neutralization reaction of N-benzylguanidine with acetic acid.

Experimental Protocol:

-

Dissolution: Dissolve one molar equivalent of N-benzylguanidine in a suitable solvent, such as ethanol or methanol, at room temperature.

-

Acid Addition: To the stirred solution, add one molar equivalent of glacial acetic acid dropwise.

-

Reaction: The reaction is typically exothermic and proceeds readily at room temperature. Stir the mixture for 1-2 hours to ensure complete salt formation.

-

Isolation: The product can be isolated by removal of the solvent under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.

Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on known spectral data for the N-benzylguanidinium cation (often from its hydrochloride salt) and the acetate anion.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.30 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~7.00 - 7.50 | Broad | 4H | Guanidinium protons (-NH₂)₂ |

| ~1.90 | Singlet | 3H | Acetate protons (-CH₃) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Guanidinium carbon (C(NH₂)₃⁺) |

| ~138.0 | Quaternary aromatic carbon (C₆H₅) |

| ~128.5 | Aromatic CH (para) |

| ~128.0 | Aromatic CH (ortho/meta) |

| ~127.5 | Aromatic CH (ortho/meta) |

| ~45.0 | Methylene carbon (-CH₂-) |

| ~172.0 | Acetate carbonyl carbon (-COO⁻) |

| ~24.0 | Acetate methyl carbon (-CH₃) |

Solvent: DMSO-d₆

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

3.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (guanidinium) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₂- and -CH₃) |

| ~1660 | Strong | C=N stretching (guanidinium) |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1580 | Strong | Asymmetric COO⁻ stretching (acetate) |

| ~1410 | Strong | Symmetric COO⁻ stretching (acetate) |

| ~1450 | Medium | CH₂ bending |

| ~1370 | Medium | CH₃ bending |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bending (monosubst.) |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum (of the empty ATR crystal or a pure KBr pellet) should be collected and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (amu) | Ion | Technique |

| 150.1344 | [M+H]⁺ (C₈H₁₂N₃⁺) | ESI+ |

M refers to the neutral N-benzylguanidine molecule.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid can be added to promote protonation if analyzing the free base, though it is generally not necessary for a pre-formed salt.

-

Instrumentation: Introduce the sample solution into an Electrospray Ionization Mass Spectrometer (ESI-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum is expected to show a prominent peak corresponding to the N-benzylguanidinium cation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the different spectral data and the structural components of this compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Benzylguanidinium Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a representative technical document based on established principles of thermal analysis and the known behavior of related chemical structures. To date, specific experimental data on the thermal stability and decomposition of N-Benzylguanidinium acetate is not extensively available in peer-reviewed literature. Therefore, the quantitative data and decomposition pathways presented herein are illustrative and intended to provide a framework for future experimental investigation.

Introduction

This compound is an organic salt incorporating the benzylguanidinium cation and the acetate anion. The guanidinium group is of significant interest in medicinal chemistry due to its ability to form strong hydrogen bonds and its presence in biologically active molecules. The thermal stability of such compounds is a critical parameter in drug development, influencing storage, formulation, and processing conditions. Understanding the thermal decomposition profile is essential for ensuring the safety, efficacy, and stability of any potential pharmaceutical product.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailing hypothetical, yet plausible, thermal analysis data and decomposition pathways. It also outlines the standard experimental protocols for conducting such analyses.

Thermal Analysis Data

The thermal stability of this compound can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the expected quantitative data from these analyses.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Unit | Conditions |

| Onset of Decomposition (Tonset) | ~ 185 | °C | 10 °C/min, Nitrogen atmosphere |

| Temperature of Maximum Mass Loss Rate (Tpeak) | ~ 210 | °C | 10 °C/min, Nitrogen atmosphere |

| Mass Loss in First Decomposition Step | ~ 75 | % | 185 - 250 °C |

| Mass Loss in Second Decomposition Step | ~ 20 | % | 250 - 400 °C |

| Final Residue at 600 °C | < 5 | % | Nitrogen atmosphere |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Unit | Conditions |

| Melting Point (Tm) | ~ 150 | °C | 10 °C/min, Nitrogen atmosphere |

| Enthalpy of Fusion (ΔHfus) | ~ 80 | J/g | 10 °C/min, Nitrogen atmosphere |

| Onset of Exothermic Decomposition | ~ 190 | °C | 10 °C/min, Nitrogen atmosphere |

| Peak of Exothermic Decomposition | ~ 215 | °C | 10 °C/min, Nitrogen atmosphere |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound decomposes and to quantify the associated mass loss.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of this compound (3-5 mg) is accurately weighed into an aluminum or ceramic pan.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 600 °C.

-

Atmosphere: Dry nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of mass loss.

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify the melting point and to characterize the thermal nature (endothermic or exothermic) of the decomposition process.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of this compound (2-4 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 300 °C.

-

Atmosphere: Dry nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak temperature for each thermal event are determined. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Mandatory Visualizations

4.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the thermal characterization of a chemical compound like this compound.

4.2 Proposed Thermal Decomposition Pathway

Based on the structures of the guanidinium and acetate ions, a plausible thermal decomposition pathway is proposed. The initial step is likely the proton transfer from the benzylguanidinium cation to the acetate anion, forming benzylguanidine and acetic acid. Subsequent heating would lead to the decomposition of these intermediates.

Discussion of Thermal Behavior

This compound is expected to be a crystalline solid with a distinct melting point, as indicated by the endothermic peak in the DSC analysis. Shortly after melting, the compound is likely to undergo exothermic decomposition. This is a common behavior for organic salts where the molten state provides greater molecular mobility, facilitating decomposition reactions.

The TGA data suggests a multi-step decomposition process. The initial, major mass loss is likely associated with the breakdown of the primary structure into smaller volatile molecules such as benzylamine, cyanamide, and decomposition products of acetic acid. The second, smaller mass loss at higher temperatures probably corresponds to the degradation of less volatile intermediates formed during the initial decomposition phase. The low final residue indicates that the decomposition products are primarily volatile under the analysis conditions.

The proposed decomposition pathway initiates with an acid-base reaction, which is a common first step in the thermal decomposition of salts of volatile acids and bases. The resulting benzylguanidine and acetic acid are less stable than the salt form and decompose upon further heating through various potential routes.

Conclusion and Future Work

This technical guide outlines the expected thermal stability and decomposition profile of this compound based on fundamental chemical principles and data from related compounds. The provided data tables, experimental protocols, and decomposition pathways serve as a robust starting point for the empirical investigation of this compound.

For drug development purposes, it is imperative to conduct the described TGA and DSC experiments to obtain precise data for this compound. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for identifying the evolved gaseous products and definitively elucidating the decomposition mechanism. Isothermal TGA experiments at various temperatures below the onset of decomposition would also be crucial for determining the long-term thermal stability and shelf-life of the compound.

N-Benzylguanidinium Acetate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylguanidinium acetate is a salt that combines the structural features of a benzyl group and a guanidinium cation with an acetate anion. The guanidinium group, characterized by its high basicity and ability to form multiple hydrogen bonds, makes this compound a valuable and versatile building block in organic synthesis. Its application is particularly prominent in the construction of nitrogen-containing heterocyclic compounds, which are core scaffolds in many biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and a summary of its key data.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base reaction between N-benzylguanidine and acetic acid. A common and efficient method for the preparation of the prerequisite N-benzylguanidine involves the guanylation of benzylamine.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

This protocol is adapted from established methods for the synthesis of N-substituted guanidines.

Materials:

-

Benzylamine

-

S-Methylisothiourea sulfate

-

Triethylamine (TEA)

-

Methanol

-

Diethyl ether

Procedure:

-

To a solution of benzylamine (1.0 eq) in methanol, add S-methylisothiourea sulfate (0.5 eq).

-

Add triethylamine (2.0 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain N-benzylguanidine.

Materials:

-

N-Benzylguanidine

-

Glacial Acetic Acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve N-benzylguanidine (1.0 eq) in a minimal amount of ethanol.

-

Slowly add glacial acetic acid (1.0 eq) to the solution while stirring.

-

Stir the mixture at room temperature for 1 hour.

-

The product can be isolated by precipitation with the addition of diethyl ether or by removal of the solvent under reduced pressure.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below. These are estimated based on the properties of related compounds.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a solid with a defined melting point. |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. Insoluble in nonpolar solvents like hexane. |

| pKa (of conjugate acid) | ~13.5 (Guanidinium group is strongly basic) |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its structural components.

¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.3 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~1.9 | Singlet | 3H | Acetate methyl protons (-CH₃) |

¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | Acetate carbonyl carbon (C=O) |

| ~157 | Guanidinium carbon (C=N₂) |

| ~138 | Aromatic quaternary carbon |

| ~129 - 127 | Aromatic CH carbons |

| ~45 | Methylene carbon (-CH₂-) |

| ~23 | Acetate methyl carbon (-CH₃) |

IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3100 | N-H stretching vibrations (guanidinium) |

| 3030 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| ~1670 | C=N stretching (guanidinium) |

| ~1580 | C=O stretching (carboxylate) |

| 1495, 1455 | C=C stretching (aromatic) |

Mass Spectrometry (ESI+)

| m/z | Assignment |

| 150.1082 | [M-OAc]⁺ (C₈H₁₂N₃⁺) |

Applications in Organic Synthesis

This compound serves as a versatile building block, primarily due to the reactivity of the guanidine moiety. It can act as a precursor to N-benzylguanidine, a strong base, or be used directly in reactions where the guanidinium salt itself plays a role.

Guanidines are key synthons for a variety of heterocyclic systems. This compound can be used as a source of the N-benzylguanidine nucleophile for the synthesis of pyrimidines, triazines, and other related heterocycles.

A general workflow for the synthesis of a 2-amino-4,6-disubstituted pyrimidine is depicted below.

The Discovery and Synthetic Evolution of N-Substituted Guanidinium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The guanidinium moiety, a ubiquitous functional group in natural products and synthetic pharmaceuticals, has captivated chemists and pharmacologists for over a century. Its unique electronic and geometric properties, characterized by a resonance-stabilized planar cation, confer upon it the ability to engage in multifaceted interactions with biological macromolecules. This technical guide provides an in-depth exploration of the discovery and history of N-substituted guanidinium salts, tracing the evolution of their synthesis from classical nineteenth-century methods to contemporary catalytic strategies. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive compilation of quantitative data, including reaction yields and spectroscopic characterization. Furthermore, this guide delves into the intricate roles of N-substituted guanidinium salts in biological signaling pathways, with a particular focus on their mechanisms of action as therapeutic agents. Visual representations of experimental workflows and signaling cascades are presented to facilitate a deeper understanding of the core concepts.

A Historical Odyssey: The Dawn of Guanidinium Chemistry

The story of guanidinium salts begins in 1861 when Adolph Strecker first isolated guanidine from the oxidative degradation of guanine, a component of guano.[1][2][3] This discovery laid the foundation for the exploration of a new class of nitrogenous organic compounds. Early synthetic endeavors were characterized by harsh reaction conditions and limited substrate scope.

One of the earliest laboratory methods for preparing guanidine was the thermal decomposition of ammonium thiocyanate.[4] This process, while historically significant, was often inefficient and yielded a mixture of products. A more commercially viable route emerged from the reaction of dicyandiamide with ammonium salts, a two-step process that afforded guanidinium salts via a biguanidine intermediate.[5][6]

A significant advancement in the synthesis of N-substituted guanidinium salts was the Rathke synthesis, which involves the reaction of isothiouronium salts (S-alkylated thioureas) with amines.[7] This method provided a more direct and versatile approach to introducing substituents onto the guanidine core.

These classical methods, while foundational, often suffered from drawbacks such as the use of toxic reagents, high temperatures, and the generation of significant waste. The quest for milder, more efficient, and atom-economical synthetic routes has driven the evolution of guanidinium chemistry into the modern era.

The Synthetic Arsenal: From Classical to Contemporary Methods

The synthesis of N-substituted guanidinium salts has evolved dramatically, with modern methods offering greater control over substitution patterns, higher yields, and broader functional group tolerance.

Classical Synthetic Approaches

While largely superseded by modern techniques, classical methods remain relevant for understanding the fundamental reactivity of guanidine precursors.

dot

References

- 1. scispace.com [scispace.com]

- 2. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Saxitoxin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Fundamental Reactivity of the Guanidinium Group in N-Benzylguanidinium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the core reactivity of the guanidinium functional group, using N-Benzylguanidinium acetate as a representative model. The unique electronic and structural properties of the guanidinium cation are fundamental to its role in a wide range of chemical and biological systems, from organic synthesis to the active sites of enzymes.[1][2] Understanding this reactivity is critical for professionals in drug design and development, where the guanidinium moiety is often employed to mediate molecular interactions.

Core Physicochemical Properties of the Guanidinium Group

The reactivity of the N-benzylguanidinium cation is dictated by the intrinsic properties of the guanidinium group. This group consists of a central carbon atom bonded to three nitrogen atoms.

High Basicity and pKa: Guanidines are among the strongest organic bases.[1][3][4] This high basicity stems from the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across the three nitrogen atoms and the central carbon through resonance. This delocalization results in a highly stable, planar, and symmetric cation.[2] The pKa of the guanidinium ion is approximately 13.6, meaning it remains protonated and positively charged over a vast physiological pH range.[2]

Resonance Stabilization: The stability of the guanidinium cation is a direct result of its resonance structures, which distribute the positive charge evenly. This electronic delocalization is key to its low reactivity towards nucleophiles and its primary functions as a Brønsted-Lowry acid and a hydrogen bond donor.

Key Reactive Properties

The primary modes of reactivity for the N-benzylguanidinium cation are governed by its charge and its hydrogen-donating capabilities.

-

Hydrogen Bonding: The protonated guanidinium group is an excellent hydrogen bond donor. The N-H protons are polarized by the positive charge, enabling strong, directional hydrogen bonds with acceptors such as phosphate, carboxylate, and sulfate groups. This is a cornerstone of its function in molecular recognition and catalysis.[1]

-

Ionic Interactions (Salt Bridges): As a stable cation, it readily forms strong electrostatic interactions, or salt bridges, with anionic species. In drug development, this property is frequently exploited to enhance binding affinity to target proteins or nucleic acids, particularly at anionic sites like phosphate backbones or carboxylate-rich pockets.

-

Nucleophilic and Electrophilic Reactivity: The guanidinium cation itself is generally unreactive toward nucleophiles due to the delocalized positive charge, which shields the central carbon atom. Likewise, it shows minimal electrophilic reactivity. The reactivity of the parent guanidine base, however, involves the nucleophilic nitrogen atoms.

-

Coordination Chemistry: The guanidinium group can act as a ligand, coordinating with metal ions. This interaction is typically through the nitrogen atoms and is a subject of study in supramolecular chemistry and materials science.[3][4]

Quantitative Reactivity Data

The following table summarizes key quantitative parameters for the guanidinium group, providing a basis for computational modeling and experimental design.

| Parameter | Value | Significance |

| pKa (Conjugate Acid) | ~13.6 | Indicates very strong basicity; remains protonated at physiological pH. |

| C-N Bond Length | ~1.32 Å | Intermediate between a single and double bond, confirming resonance. |

| N-C-N Bond Angle | ~120° | Consistent with sp² hybridization and a planar geometry. |

Note: Values are representative of the unsubstituted guanidinium cation and may be slightly perturbed by the benzyl substituent.

Experimental Protocols

Detailed and reproducible experimental methods are essential for studying the reactivity of guanidinium compounds.

Protocol 1: pKa Determination via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) for this compound.

-

Preparation: Prepare a 0.01 M solution of this compound in deionized water. Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Place 50 mL of the guanidinium solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.1 M NaOH solution, adding the titrant in 0.2 mL increments.

-

Data Collection: Record the pH after each addition of NaOH. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point. For more accuracy, a Gran plot or derivative plot analysis can be used.

Protocol 2: Kinetic Analysis of Guanidine Metathesis

This protocol is adapted for studying the dynamics of substituent exchange, known as thermal guanidine metathesis (TGM), which provides insight into the C-N bond lability under certain conditions.[5][6]

-

Reaction Setup: In a sealed vial, combine this compound (1 equivalent) with a competing amine (e.g., aniline, 1 equivalent) in a high-boiling solvent like mesitylene. Include an internal standard (e.g., hexamethylbenzene) for quantitative analysis.

-

Heating and Sampling: Heat the reaction mixture to a constant temperature (e.g., 160°C).[5] At timed intervals (e.g., 0, 10, 30, 60, 180 minutes), withdraw aliquots from the reaction.[5]

-

Analysis: Quench each aliquot by cooling and diluting. Analyze the composition of the mixture using ¹H NMR spectroscopy or HPLC to quantify the concentrations of reactants and products.

-

Rate Determination: Plot the concentration of the starting guanidinium versus time. The rate constant (k) can be determined by fitting the data to the appropriate rate law (e.g., second-order).

Reactivity in the Context of Drug Development

The predictable and robust nature of the guanidinium group's interactions makes it a powerful tool in medicinal chemistry.

-

Target Recognition: It is often incorporated into drug candidates to mimic the side chain of arginine, facilitating strong binding to phosphate groups on DNA/RNA or carboxylate residues in enzyme active sites.

-

Cell Penetration: The cationic nature of the guanidinium group is a key feature of cell-penetrating peptides (CPPs), which are used to deliver therapeutic cargo across cell membranes.

-

Modulation of Channel Function: Guanidinium compounds have been studied as inhibitors of voltage-gated ion channels, where they can interact with specific residues within the channel pore.[7]

The logical relationship between the guanidinium group's properties and its applications is summarized below.

References

- 1. connectsci.au [connectsci.au]

- 2. benchchem.com [benchchem.com]

- 3. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidine Chemistry [jstage.jst.go.jp]

- 5. cedar.wwu.edu [cedar.wwu.edu]

- 6. Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzylguanidinium Acetate: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide on the Core Principles, Synthesis, and Potential Applications of N-Benzylguanidinium Acetate for Researchers, Scientists, and Drug Development Professionals.

Introduction

The guanidinium group is a pivotal functional group in medicinal chemistry, renowned for its ability to engage in multiple non-covalent interactions, including hydrogen bonding and electrostatic interactions. This has led to its incorporation into a wide array of biologically active molecules. This compound, a simple yet versatile derivative, serves as a valuable scaffold and intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities based on related compounds, and detailed experimental protocols for its evaluation.

Chemical Properties and Synthesis

This compound is an organic salt with the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . The cationic N-benzylguanidinium moiety is stabilized by the acetate anion. The presence of the benzyl group introduces lipophilicity, while the guanidinium group remains protonated at physiological pH, conferring hydrophilicity and the capacity for strong ionic and hydrogen bond interactions.

Synthetic Pathway

A common and efficient method for the synthesis of N-substituted guanidines involves the guanylation of a primary amine. For this compound, this can be achieved through a two-step process: the formation of the N-benzylguanidine free base followed by salt formation with acetic acid. A plausible synthetic route is the reaction of benzylamine with a guanylating agent such as S-methylisothiourea sulfate, followed by treatment with a base to liberate the free N-benzylguanidine. Subsequent reaction with acetic acid yields the desired acetate salt.

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of various N-benzylguanidine derivatives have been reported. This data provides valuable insights into the potential therapeutic applications of the core N-benzylguanidinium scaffold. The primary areas of interest include antimicrobial and enzyme inhibitory activities.

Antimicrobial Activity

N-benzylguanidine derivatives have shown promising activity against a range of bacterial pathogens. The positively charged guanidinium group is thought to interact with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death. The benzyl group can modulate the compound's lipophilicity, influencing its ability to penetrate the bacterial cell wall.

Table 1: Representative Antimicrobial Activity of N-Benzylguanidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 3-(Benzyloxy)benzylguanidinium trifluoroacetate | Staphylococcus aureus | 1 | [1] |

| 3-(Benzyloxy)benzylguanidinium trifluoroacetate | Escherichia coli | 16 | [1] |

| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus | 0.5 | [1] |

| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy derivative | Escherichia coli | 1 | [1] |

| 3-(4-Trifluoromethyl)-benzyloxy derivative | Staphylococcus aureus | 1 | [1] |

| 3-(4-Trifluoromethyl)-benzyloxy derivative | Escherichia coli | 16 | [1] |

Note: The data presented is for derivatives of N-benzylguanidine and is intended to be representative of the potential activity of the core scaffold.

Enzyme Inhibition

The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes. N-benzylguanidine derivatives have been investigated as inhibitors of several enzyme classes, including cholinesterases, which are relevant in the context of neurodegenerative diseases.

Table 2: Representative Enzyme Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Derivative 4a | Acetylcholinesterase (AChE) | 2.08 ± 0.16 | [2] |

| Derivative 4a | Butyrylcholinesterase (BuChE) | 7.41 ± 0.44 | [2] |

Note: The data is for N-benzylpiperidine derivatives, which share the N-benzyl motif and are presented to illustrate potential enzyme inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its potential therapeutic properties.

Synthesis of this compound

Materials:

-

Benzylamine

-

S-Methylisothiourea sulfate

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Guanylation: In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. Add S-methylisothiourea sulfate (0.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzylamine.

-

Basification: To the aqueous layer, add a solution of sodium hydroxide (2 equivalents) to deprotonate the guanidinium salt and precipitate the free N-benzylguanidine.

-

Extract the N-benzylguanidine free base with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

-

Salt Formation: Dissolve the N-benzylguanidine free base in a minimal amount of ethanol.

-

Add a stoichiometric amount of acetic acid dropwise with stirring.

-

The this compound salt will precipitate out of the solution. The precipitation can be enhanced by the addition of diethyl ether.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial strains.[3][4]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

-

Preparation of Inoculum: From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.[5]

Materials:

-

This compound

-

Target enzyme

-

Substrate for the target enzyme

-

Buffer solution appropriate for the enzyme assay

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound. Prepare serial dilutions of the compound in the assay buffer. Prepare solutions of the enzyme and substrate at appropriate concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Monitor Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential Signaling Pathways and Mechanisms of Action

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. Based on the activities of related compounds, several potential mechanisms and signaling pathways can be hypothesized.

Interaction with Adrenergic Receptors

Derivatives of N-benzylguanidine have been shown to possess adrenergic neurone blocking effects.[6] This suggests that this compound could potentially interact with adrenergic receptors, such as the α2-adrenergic receptor. As an agonist, it could lead to a decrease in the release of norepinephrine, resulting in downstream effects on blood pressure and heart rate.

Caption: Hypothetical signaling pathway for this compound as an α2-adrenergic agonist.

Conclusion

This compound represents a foundational molecule in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatile nature of the guanidinium group make it an attractive starting point for library synthesis and lead optimization. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the information on related derivatives suggests promising avenues for exploration in antimicrobial and enzyme-inhibitory applications. The detailed protocols provided in this guide offer a solid framework for researchers to synthesize, evaluate, and further develop N-benzylguanidinium-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. emerypharma.com [emerypharma.com]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. Adrenergic neurone blockade and other acute effects caused by N-benzyl-N'N"-dimethylguanidine and its ortho-chloro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Benzylguanidinium Acetate as a Guanidinylation Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinylation, the introduction of a guanidinium group onto a molecule, is a pivotal chemical transformation in medicinal chemistry and drug development. The guanidinium group, a key feature of the amino acid arginine, is protonated under physiological conditions, enabling it to participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions with enzymes and receptors. The incorporation of a guanidinium moiety can, therefore, significantly enhance the binding affinity and biological activity of drug candidates. This document provides detailed application notes and protocols for the use of N-Benzylguanidinium acetate as a reagent for the guanidinylation of primary amines.

Reagent Overview: this compound